3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-alpha-D-glucopyranosyl Azide
Overview
Description
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-alpha-D-glucopyranosyl Azide is a biochemical reagent primarily used in glycobiology research. Glycobiology studies the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Mechanism of Action
Target of Action
Similar compounds are often used in the synthesis of complex carbohydrates and glycoconjugates, suggesting that it may interact with enzymes involved in these processes .
Mode of Action
It is known that azides can react with alkynes to form triazoles in a process known as the huisgen cycloaddition . This reaction is often used in click chemistry, a powerful tool for bioconjugation, suggesting that this compound may be used to modify other molecules in a biological context .
Biochemical Pathways
Given its potential use in click chemistry, it could be involved in modifying various biochemical pathways through the addition of functional groups to target molecules .
Result of Action
Its potential use in click chemistry suggests that it could be used to modify the structure and function of target molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Huisgen cycloaddition reaction requires a copper(I) or ruthenium catalyst and is typically performed in an organic solvent . Therefore, the presence of these catalysts and the choice of solvent can significantly affect the compound’s reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-alpha-D-glucopyranosyl Azide typically involves the protection of hydroxyl groups on glucose, followed by the introduction of the azide group. The process begins with the tri-O-acetylation of D-glucose, which is then reacted with phthalimide to form the phthalimido derivative. Finally, the azide group is introduced using sodium azide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves the same steps of protection, phthalimide introduction, and azide formation, but with optimized reaction conditions and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-alpha-D-glucopyranosyl Azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azide group.
Hydrogen and Catalyst: Used for reducing the azide group to an amine.
Acidic or Basic Conditions: Used for hydrolyzing the acetyl groups.
Major Products Formed
Amine Derivatives: Formed by the reduction of the azide group.
Deacetylated Compounds: Formed by the hydrolysis of acetyl groups.
Scientific Research Applications
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-alpha-D-glucopyranosyl Azide is widely used in scientific research, particularly in glycobiology. Its applications include:
Carbohydrate Chemistry: Studying the structure and function of carbohydrates.
Enzymology: Investigating the enzymes involved in glycan formation and degradation.
Protein-Glycan Recognition: Understanding how proteins recognize and interact with glycans.
Biomedical Research: Exploring the role of glycans in health and disease.
Biotechnology: Developing glycan-based technologies and therapeutics.
Comparison with Similar Compounds
Similar Compounds
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl Azide: Similar structure but different stereochemistry.
3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-glucose: Lacks the phthalimido group.
2-Acetamido-2-deoxy-alpha-D-glucopyranosyl chloride 3,4,6-triacetate: Contains a chloride group instead of an azide .
Uniqueness
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-alpha-D-glucopyranosyl Azide is unique due to its combination of acetyl, azide, and phthalimido groups, which make it a versatile reagent in glycobiology research. Its ability to undergo various chemical reactions and participate in click chemistry makes it valuable for studying glycan interactions and modifications .
Properties
IUPAC Name |
[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-azido-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O9/c1-9(25)30-8-14-16(31-10(2)26)17(32-11(3)27)15(18(33-14)22-23-21)24-19(28)12-6-4-5-7-13(12)20(24)29/h4-7,14-18H,8H2,1-3H3/t14-,15-,16-,17-,18+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSZDYIUFXNQKN-ZKXLYKBJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)N=[N+]=[N-])N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301117176 | |
Record name | α-D-Glucopyranosyl azide, 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, 3,4,6-triacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301117176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102816-25-1 | |
Record name | α-D-Glucopyranosyl azide, 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, 3,4,6-triacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102816-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-D-Glucopyranosyl azide, 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, 3,4,6-triacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301117176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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